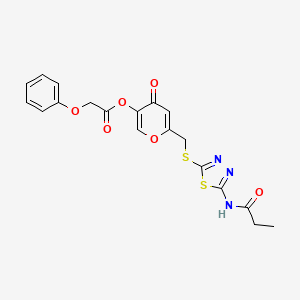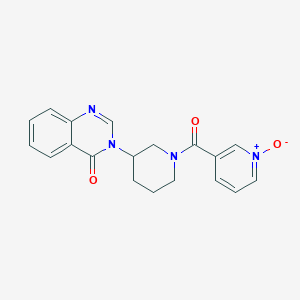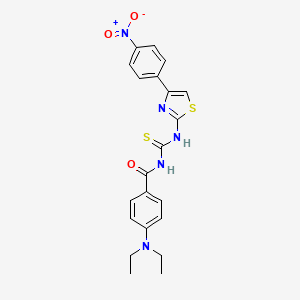![molecular formula C14H15N3OS B2434782 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime CAS No. 478063-09-1](/img/structure/B2434782.png)
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Activities
Thiazolo[3,2-a]benzimidazoles have garnered significant interest due to their potential as anticancer agents. These compounds exhibit cytotoxic effects against cancer cells. Researchers have explored their mechanisms of action and their ability to inhibit tumor growth. In particular, 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime has demonstrated promising results in preclinical studies. It may interfere with cancer cell proliferation, induce apoptosis, or inhibit specific signaling pathways involved in tumor progression .
Antiviral Properties
Thiazolo[3,2-a]benzimidazoles have also been investigated for their antiviral potential. These compounds may inhibit viral replication by targeting essential viral enzymes or proteins. While specific studies on 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime are limited, its structural features suggest that it could be a candidate for antiviral drug development. Further research is needed to validate its efficacy against specific viruses .
Anti-inflammatory Effects
Some thiazolo[3,2-a]benzimidazoles exhibit anti-inflammatory properties. These compounds may modulate immune responses, reduce inflammation, and alleviate symptoms associated with inflammatory diseases. While data on the specific anti-inflammatory effects of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime are scarce, its chemical structure suggests potential interactions with inflammatory pathways .
Tubulin Polymerization Inhibition
Tubulin is a protein critical for cell division, and inhibiting its polymerization can disrupt cancer cell growth1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime has shown significant inhibition of tubulin polymerization, making it a potential candidate for developing novel anticancer drugs .
将来の方向性
The future directions for research on “1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime” could involve exploring its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be assessed. Given the bioactive properties of similar compounds , it would also be interesting to explore its potential medicinal applications.
作用機序
Target of Action
Similar compounds have been reported to exhibit cytostatic effects on various cancer cell lines , suggesting potential targets within these cells.
Mode of Action
Related compounds have shown selective cytotoxicity against certain cancer cells , indicating that they may interact with cellular targets to inhibit proliferation or induce apoptosis.
Biochemical Pathways
Given the cytostatic effects observed in related compounds , it is plausible that this compound may interfere with pathways involved in cell cycle regulation, DNA replication, or apoptosis.
Result of Action
, related compounds have demonstrated cytostatic effects. This suggests that the compound may inhibit cell proliferation or induce cell death in certain cancer cell lines.
特性
IUPAC Name |
(E)-N-ethoxy-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-4-18-16-9(2)13-10(3)17-12-8-6-5-7-11(12)15-14(17)19-13/h5-8H,4H2,1-3H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVWTYUEWDFMJA-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C)C1=C(N2C3=CC=CC=C3N=C2S1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(\C)/C1=C(N2C3=CC=CC=C3N=C2S1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2434700.png)

![4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2434702.png)

![[3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2434704.png)



![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)

![2-(2-morpholinoacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2434716.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2434717.png)

![Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2434720.png)